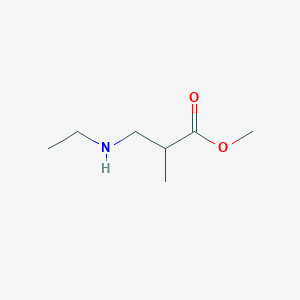

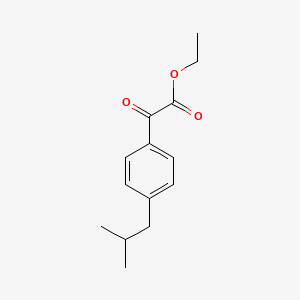

Methyl 3-(ethylamino)-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

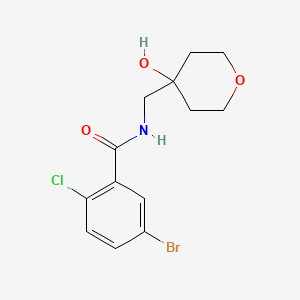

Methyl 3-(ethylamino)-2-methylpropanoate is a chemical compound with the CAS Number: 3440-30-0 . It has a molecular weight of 131.17 . It is a colorless to yellow liquid .

Molecular Structure Analysis

The InChI code for Methyl 3-(ethylamino)-2-methylpropanoate is 1S/C6H13NO2/c1-3-7-5-4-6(8)9-2/h7H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Methyl 3-(ethylamino)-2-methylpropanoate is a colorless to yellow liquid . It is stored at a temperature of -20C .Aplicaciones Científicas De Investigación

Biocompatible Macromolecular Luminogens

A study by Dutta et al. (2020) reported the design and synthesis of biocompatible macromolecular luminogens incorporating 2-(dimethylamino)ethyl methacrylate and 2-(dimethylamino)ethyl 3-(N-(methylol)acrylamido)-2-methylpropanoate for sensing and removals of Fe(III) and Cu(II) ions. These compounds, due to their nonaromatic nature, avoid aggregation-caused quenching and exhibit enhanced emission properties useful for sensitive detection/exclusions of metal ions and cell-imaging applications (Dutta et al., 2020).

Catalysis and Synthetic Applications

Rimkus and Sewald (2003) demonstrated the first synthesis of a β2-homoamino acid through enantioselective catalysis involving the conjugate addition of diethylzinc to methyl 3-nitropropenoate. This process signifies the potential of methyl 3-(ethylamino)-2-methylpropanoate derivatives in asymmetric synthesis and catalysis, providing a pathway to valuable β-amino acids (Rimkus & Sewald, 2003).

Tyrosinase Inhibition and Drug Delivery

Chaves et al. (2018) synthesized novel β-enamino thiosemicarbazide derivatives, including a precursor ester, for investigating tyrosinase inhibition. These compounds showcased the potential for treating conditions like hyperpigmentation. Furthermore, the study explored their transportation behavior by human serum albumin (HSA), indicating the role of such derivatives in drug delivery systems (Chaves et al., 2018).

Conducting Polymer Applications

Tengstedt et al. (2005) examined polyaniline and poly(3,4-ethylene dioxythiophene)-based materials as hole injection layers in polymer light-emitting devices. The incorporation of poly(acrylamido-2-methyl-1-propanesulfonic acid) highlighted the impact of polymer film work function and morphology on device performance, illustrating the utility of such materials in electronics (Tengstedt et al., 2005).

Propiedades

IUPAC Name |

methyl 3-(ethylamino)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-8-5-6(2)7(9)10-3/h6,8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGSTHPWYHINIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(ethylamino)-2-methylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-3-(methylamino)propyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B2924658.png)

![7-methyl-6-oxo-N-(1-phenylethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2924663.png)

![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2924665.png)

![6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2924666.png)

![2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2924671.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2924672.png)

![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)